molecular formula C11H14FNO B267795 N-(4-fluorobenzyl)butanamide

N-(4-fluorobenzyl)butanamide

Cat. No. B267795
M. Wt: 195.23 g/mol
InChI Key: UIAOTXPMIPPJRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-fluorobenzyl)butanamide, also known as FUB-AMB, is a synthetic cannabinoid that has gained popularity in the research community due to its potential therapeutic effects. This compound is structurally similar to the psychoactive ingredient in marijuana, delta-9-tetrahydrocannabinol (THC), and is believed to interact with the same receptors in the brain.

Mechanism of Action

N-(4-fluorobenzyl)butanamide is believed to interact with the CB1 and CB2 receptors in the brain, which are responsible for regulating pain, mood, and appetite. This interaction leads to the activation of these receptors, resulting in the release of neurotransmitters such as dopamine and serotonin.
Biochemical and Physiological Effects
N-(4-fluorobenzyl)butanamide has been shown to have a range of biochemical and physiological effects, including the ability to reduce inflammation, alleviate pain, and improve mood. It has also been shown to have neuroprotective properties, which may make it useful in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

One advantage of N-(4-fluorobenzyl)butanamide is its ability to selectively target the CB1 and CB2 receptors, which may make it a more effective therapeutic agent than other cannabinoids. However, its psychoactive effects may also limit its use in certain research applications.

Future Directions

There are several potential future directions for research on N-(4-fluorobenzyl)butanamide. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Huntington's disease. Additionally, further research is needed to fully understand the compound's mechanism of action and potential side effects. Finally, the development of new synthetic cannabinoids with improved therapeutic properties may also be an area of future research.

Synthesis Methods

N-(4-fluorobenzyl)butanamide can be synthesized using a multi-step process that involves the reaction of 4-fluorobenzyl chloride with butanoyl chloride in the presence of a base catalyst. The resulting intermediate is then reacted with an amine to form the final product.

Scientific Research Applications

N-(4-fluorobenzyl)butanamide has been studied extensively for its potential therapeutic effects, particularly in the treatment of neurological disorders such as epilepsy and Parkinson's disease. It has also been investigated for its potential as a pain reliever and anti-inflammatory agent.

properties

Product Name

N-(4-fluorobenzyl)butanamide

Molecular Formula

C11H14FNO

Molecular Weight

195.23 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]butanamide

InChI

InChI=1S/C11H14FNO/c1-2-3-11(14)13-8-9-4-6-10(12)7-5-9/h4-7H,2-3,8H2,1H3,(H,13,14)

InChI Key

UIAOTXPMIPPJRL-UHFFFAOYSA-N

SMILES

CCCC(=O)NCC1=CC=C(C=C1)F

Canonical SMILES

CCCC(=O)NCC1=CC=C(C=C1)F

Origin of Product

United States

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